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1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a compound featuring a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group. Its molecular formula is . The unique structure, which combines both pyrazole and pyrrolidine moieties, suggests potential applications in medicinal chemistry and organic synthesis due to its anticipated biological activities and chemical reactivity .
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the creation of a range of derivatives.
The biological activity of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various pharmacological effects. The specific pathways and mechanisms involved are still under investigation, but the compound shows promise in areas such as anti-inflammatory and analgesic activities .
The synthesis of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves several key steps:
These methods can be optimized for industrial production to ensure high yield and purity.
Studies on the interactions of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide with biological targets are crucial for understanding its pharmacological profile. These studies often involve binding assays to determine affinity for specific receptors or enzymes, as well as cellular assays to evaluate functional effects on biological pathways .
Several compounds share structural similarities with 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide. Here are some notable examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Structure | Contains difluoromethyl and pyridine groups, showing different biological activities. |
| N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Structure | Substituted with bromobenzyl; potential for varied pharmacological effects. |
| 5-fluoro-N-(pyrimidin-2-yl)-3-methylpyrazole-4-carboxamide | Structure | Fluorinated derivative; may exhibit different reactivity and activity profiles. |
These compounds exhibit unique biological properties due to their distinct substituents, enhancing their potential applications in drug discovery and development.
The development of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide coincides with the broader expansion of pyrazole chemistry in the early 21st century. Its CAS registry number (1247475-90-6) suggests initial characterization between 2005–2015, a period marked by intensified research into nitrogen-containing heterocycles for drug discovery. Unlike classical pyrazole derivatives documented in mid-20th-century literature, this compound reflects contemporary strategies in fragment-based drug design, combining a pyrazole core with a chiral pyrrolidine side chain to enhance three-dimensional complexity.
Key milestones in its development include:
The delayed academic attention relative to its commercial availability underscores its primary role as a synthetic intermediate rather than a therapeutic candidate in initial development phases.